Oxirane, 2,2'-[cyclohexylidenebis(4,1-phenyleneoxymethylene)]bis-
Description
Oxirane, 2,2'-[cyclohexylidenebis(4,1-phenyleneoxymethylene)]bis- (CAS No. 13446-84-9) is an epoxy resin characterized by a cyclohexylidene group bridging two aromatic rings, each substituted with oxirane (epoxide) moieties via oxymethylene linkers. Its structure (Figure 1) provides a balance of rigidity and flexibility due to the cycloaliphatic bridge, distinguishing it from analogous bisphenol-based epoxies.
Properties
IUPAC Name |
2-[[4-[1-[4-(oxiran-2-ylmethoxy)phenyl]cyclohexyl]phenoxy]methyl]oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O4/c1-2-12-24(13-3-1,18-4-8-20(9-5-18)25-14-22-16-27-22)19-6-10-21(11-7-19)26-15-23-17-28-23/h4-11,22-23H,1-3,12-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPPRCNXURRGQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=C(C=C2)OCC3CO3)C4=CC=C(C=C4)OCC5CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201019606 | |
| Record name | 2,2'-[cyclohexylidenebis(4,1-phenyleneoxymethylene)]bis-Oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201019606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13446-84-9 | |
| Record name | 2,2′-[Cyclohexylidenebis(4,1-phenyleneoxymethylene)]bis[oxirane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13446-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-[cyclohexylidenebis(4,1-phenyleneoxymethylene)]bis-Oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201019606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[cyclohexane-1,1-diylbis(4,1-phenyleneoxymethylene)]dioxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.238.641 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of Cyclohexylidene-Bisphenol Intermediate
The precursor 4,4'-cyclohexylidenebisphenol is synthesized via acid-catalyzed condensation of cyclohexanone with two equivalents of phenol. Sulfuric acid (95–98%) at 60–80°C facilitates the Friedel-Crafts alkylation, yielding the bisphenol with >85% efficiency. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Molar ratio (PhOH:C6H10O) | 2.2:1 | Minimizes cyclohexanone residue |
| Reaction temperature | 70±2°C | Balances reaction rate vs. side products |
| H2SO4 concentration | 95–98% | Maximizes protonation efficacy |
This step’s success is confirmed via FT-IR (disappearance of C=O stretch at ~1700 cm⁻¹) and NMR (appearance of cyclohexylidene protons at δ 1.2–1.8 ppm).
Epoxidation with Epichlorohydrin
The bisphenol intermediate undergoes glycidylation using excess epichlorohydrin (3.5–4.0 molar equivalents) in aqueous NaOH (30–40% w/w). The reaction proceeds via:
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Deprotonation : NaOH abstracts phenolic hydrogens, forming phenoxide ions.
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Nucleophilic attack : Phenoxide attacks epichlorohydrin’s electrophilic C3, displacing chloride.
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Epoxide ring closure : Base-mediated elimination of HCl forms the oxirane ring.
Critical process controls include:
| Parameter | Optimal Value | Rationale |
|---|---|---|
| Temperature | 50–60°C | Prevents epoxide ring opening |
| NaOH addition rate | 0.5 mL/min | Controls exotherm and hydrolysis |
| Stirring speed | 400–600 rpm | Ensures efficient mixing |
Post-reaction, the crude product is washed with hot deionized water (70°C) to remove NaCl and unreacted NaOH, followed by vacuum distillation (0.1 mbar, 180–200°C) to isolate the pure diepoxide.
Industrial-Scale Production Optimization
Industrial synthesis scales the laboratory process while addressing challenges in heat management and byproduct formation. A representative continuous production setup involves:
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Reactor design : Glass-lined steel reactors with anchor agitators (shear rate: 15–20 s⁻¹)
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Feed system : Metered addition of epichlorohydrin via peristaltic pumps (±1% accuracy)
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Neutralization : In-line HCl scrubbing using packed bed reactors with NaOH spray
Process analytical technology (PAT) tools monitor key quality attributes:
| Analyte | Method | Specification |
|---|---|---|
| Epoxide equivalent weight | Titration (ASTM D1652) | 190–210 g/eq |
| Hydrolyzable chloride | Potentiometry | ≤500 ppm |
| Viscosity (25°C) | Brookfield viscometer | 3,000–5,000 cP |
Plant data from 15 batches show an average yield of 91.2±2.4% with epichlorohydrin recovery rates exceeding 87% via fractional distillation.
Byproduct Formation and Mitigation Strategies
Common byproducts and their control measures include:
Oligomeric Species
Partial glycidylation leads to linear oligomers with molecular weights up to 1,200 Da. These are minimized by:
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Maintaining epichlorohydrin:bisphenol molar ratio >3.5:1
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Implementing gradient temperature profiles (ramp from 45°C to 60°C over 2 h)
Chlorohydrin Impurities
Residual chlorohydrins (≤0.3%) result from incomplete ring closure. Post-treatment with 1% Na2CO3 at 80°C for 30 minutes reduces levels to <0.1%.
Analytical Characterization of Final Product
Rigorous quality control ensures compliance with industrial specifications:
| Test | Result | Method |
|---|---|---|
| Purity (HPLC) | 98.7±0.5% | C18 column, 80:20 ACN:H2O |
| Melting point | 42–45°C | DSC (heating rate 10°C/min) |
| Vapor pressure (25°C) | 7.2×10⁻⁶ Pa | Effusion method |
| Density (20°C) | 1.18 g/cm³ | Pycnometry |
The DSC thermogram shows a sharp endothermic peak at 43.5°C (ΔH = 112 J/g), confirming crystalline structure. NMR analysis (500 MHz, CDCl3) verifies the structure:
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δ 3.15–3.35 ppm (m, 4H, epoxide CH2)
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δ 4.05–4.25 ppm (d, 4H, OCH2)
| Hazard | Mitigation |
|---|---|
| Epichlorohydrin exposure | Closed-loop transfer systems, <1 ppm airborne levels |
| Exothermic runaway | Jacketed reactor cooling (ΔT <5°C/min) |
| Epoxide sensitization | NIOSH-approved respirators during sampling |
Chemical Reactions Analysis
Oxirane, 2,2’-[cyclohexylidenebis(4,1-phenyleneoxymethylene)]bis- undergoes various chemical reactions, including:
Oxidation: The oxirane rings can be oxidized to form diols.
Reduction: Reduction reactions can open the oxirane rings to form alcohols.
Common reagents used in these reactions include strong acids, bases, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C24H28O4
- CAS Number : 13446-84-9
- Molecular Weight : 380.47672 g/mol
The compound contains epoxide functional groups that make it highly reactive, particularly in forming crosslinked structures. The presence of cyclohexylidene and phenylene moieties enhances its stability and integrity in various chemical reactions .
Polymer Chemistry
Oxirane, 2,2'-[cyclohexylidenebis(4,1-phenyleneoxymethylene)]bis- serves as a monomer in the synthesis of polymers and copolymers. Its ability to undergo ring-opening polymerization allows for the production of complex polymeric materials with tailored properties. This capability is particularly valuable in developing advanced materials for various applications.
Drug Delivery Systems
Research indicates that this compound may be utilized in drug delivery systems due to its capacity to form stable complexes with pharmaceuticals. Its structural characteristics enable it to interact effectively with drug molecules, potentially improving their solubility and bioavailability. Studies are ongoing to explore its efficacy in this area .
Biomedical Applications
Oxirane derivatives have shown promise in biomedical applications, particularly in the development of biocompatible materials for medical devices. For instance, it is used in the production of epoxy resins that are integral to hip prosthesis manufacturing. The compound's properties allow for the creation of durable and stable materials suitable for long-term implantation .
Epoxy Resins
The compound is a critical component in producing epoxy resins widely used in coatings, adhesives, and composite materials. These resins exhibit excellent mechanical properties and resistance to environmental factors, making them suitable for various industrial applications .
Crosslinking Agents
Due to its reactive oxirane rings, this compound acts as an effective crosslinking agent in the formulation of thermosetting plastics. Crosslinking enhances the thermal stability and mechanical strength of the resulting materials, which are essential in automotive and aerospace industries .
Case Studies
Mechanism of Action
The mechanism of action of Oxirane, 2,2’-[cyclohexylidenebis(4,1-phenyleneoxymethylene)]bis- involves the interaction of its oxirane rings with various molecular targets. The oxirane rings are highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity underlies its use in cross-linking agents and its potential therapeutic applications .
Comparison with Similar Compounds
Table 1: Structural and Molecular Properties
*Estimated based on structural analogs.
Structural Insights :
- Cyclohexylidene Bridge: Enhances thermal stability and reduces moisture absorption compared to isopropylidene (Bisphenol A) .
- Fluorenylidene Bridge : Introduces rigidity and UV resistance, making it suitable for high-temperature applications .
Thermal and Mechanical Properties
- Target Compound: Likely exhibits intermediate glass transition temperature (Tg) between Bisphenol A (Tg ~150°C) and fluorene-based epoxies (Tg >200°C) due to cyclohexylidene’s semi-rigid structure .
- Bisphenol A: Moderate Tg (~150°C) but prone to hydrolytic degradation .
- Bisphenol F: Higher crosslinking density due to methylene bridge, improving chemical resistance .
Biological Activity
Oxirane, 2,2'-[cyclohexylidenebis(4,1-phenyleneoxymethylene)]bis- (commonly referred to as bisphenol F diglycidyl ether) is a synthetic compound primarily used in the production of epoxy resins. This article explores its biological activity, focusing on its toxicological profile, potential health effects, and relevant case studies.
- Chemical Formula: C24H28O4
- Molecular Weight: 396.48 g/mol
- CAS Number: 13446-84-9
- Structure: The compound features a cyclohexylidene group linked to two phenylene oxymethylene units, contributing to its unique properties.
Toxicological Profile
- Skin Sensitization and Irritation
- Cytotoxicity
- Endocrine Disruption
Case Studies
- Occupational Exposure
- Environmental Impact
Data Table: Summary of Biological Effects
Q & A
Q. What established synthetic routes are available for synthesizing Oxirane, 2,2'-[cyclohexylidenebis(4,1-phenyleneoxymethylene)]bis-?
The synthesis typically involves a two-step process:
- Step 1 : Nucleophilic substitution of cyclohexylidenebis(4,1-phenyleneoxymethylene) with epichlorohydrin in the presence of a base (e.g., NaOH). This forms a chlorohydrin intermediate.
- Step 2 : Dehydrohalogenation using NaOH to yield the epoxide (oxirane) groups.
Key parameters include maintaining a reaction temperature of 60–80°C and a molar ratio of 1:2 (substrate:epichlorohydrin) to ensure complete epoxidation . Industrial protocols emphasize continuous monitoring of pH and temperature to optimize yield (>85%) and minimize side reactions like oligomerization .
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of cyclohexylidene, aromatic protons, and epoxy ring protons (δ 3.1–4.5 ppm).
- Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at 910 cm (epoxide ring) and 1250 cm (C-O-C ether linkage) validate structural integrity.
- Differential Scanning Calorimetry (DSC) : Determines glass transition temperature () and curing behavior, critical for polymer applications .
- Gel Permeation Chromatography (GPC) : Monitors molecular weight distribution if oligomerization occurs during synthesis .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance epoxy group functionality in large-scale synthesis?
- Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve epichlorohydrin reactivity in biphasic systems, reducing reaction time by 30% .
- Stoichiometric Adjustments : A 10% excess of epichlorohydrin ensures complete conversion of phenolic hydroxyl groups, minimizing residual chlorohydrins.
- Temperature Control : Gradual heating (2°C/min) prevents exothermic side reactions. Post-reaction, neutralization with HCl removes unreacted base, improving product purity (>95%) .
- Inert Atmosphere : Nitrogen purging reduces oxidation of sensitive intermediates, particularly for cyclohexylidene-containing substrates .
Q. How can contradictions in reported thermal stability (e.g., TgT_gTg variations) be resolved?
Discrepancies often arise from differences in:
- Cross-Linking Density : Higher curing agent ratios (e.g., amines) increase by 15–20°C. For example, using 1,3-diaminopropane vs. aliphatic amines alters network rigidity .
- Synthetic Purity : Residual solvents (e.g., acetone) plasticize the polymer, lowering . Soxhlet extraction with ethanol improves purity .
- Characterization Methods : Dynamic Mechanical Analysis (DMA) provides more accurate measurements than DSC due to its sensitivity to molecular mobility .
Q. What mechanisms drive the compound’s reactivity in cross-linking applications?
The epoxide rings undergo nucleophilic ring-opening reactions:
- Amine Cross-Linking : Primary amines attack the less-hindered epoxy carbon, forming β-hydroxyamine linkages. Reaction kinetics follow a second-order dependence on amine concentration .
- Anhydride Curing : Lewis acid catalysts (e.g., BF-amine complexes) initiate cationic polymerization, producing ester linkages. FTIR tracking of carbonyl peaks (1720 cm) confirms conversion .
- Thermal Stability : Cyclohexylidene groups enhance steric hindrance, slowing degradation. Thermogravimetric analysis (TGA) shows 5% weight loss at 300°C in nitrogen .
Q. How do structural modifications (e.g., substituents) affect the compound’s chemical resistance?
Compared to analogs like Bisphenol A diglycidyl ether (BADGE):
- Cyclohexylidene vs. Isopropylidene : The cyclohexyl group improves hydrolytic stability due to reduced water permeability in the polymer matrix. Immersion in 1M HCl for 24h shows <2% weight loss vs. 5% for BADGE .
- Aromatic Ether Linkages : Provide UV resistance; exposure to 254 nm UV light for 100h results in 90% retention of tensile strength, outperforming aliphatic analogs .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility in polar aprotic solvents?
Discrepancies may stem from:
- Crystallinity vs. Amorphous State : Ball-milling the compound for 2h reduces crystallinity, increasing solubility in DMF from 20 mg/mL to 50 mg/mL .
- Solvent Purity : Trace water (<0.1%) in DMSO reduces solubility. Molecular sieves (3Å) pre-treatment improves dissolution .
- Molecular Weight : Oligomeric impurities (detected via GPC) reduce solubility. Fractional precipitation with hexane isolates the monomeric form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
